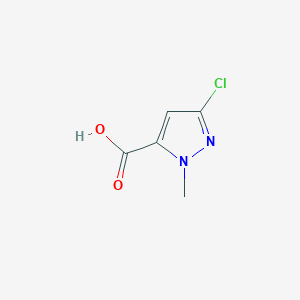

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with diketones or their equivalents. For compounds similar to "3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid," methods might include hydrazinolysis of chlorinated pyridines followed by cyclization with diethyl maleate and subsequent functional group transformations (Yang Yun-shang, 2010).

Molecular Structure Analysis

X-ray diffraction and computational studies are common for determining the molecular structure of pyrazole derivatives. These analyses provide insights into the compound's conformation, stability, and potential tautomeric forms, essential for understanding its reactivity and interactions (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and functional group transformations. These reactions can be tailored to modify the compound's chemical properties for specific applications. For instance, the introduction of different substituents can significantly alter the compound's electronic properties and reactivity (Isuru R. Kumarasinghe et al., 2009).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting point, solubility, and crystalline structure, are crucial for their practical application. These properties are influenced by the compound's molecular structure and can be studied using various spectroscopic and crystallographic techniques (G. Ganga Reddy et al., 2022).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the compound. Pyrazole derivatives are known for their versatile chemical behavior, which can be exploited in catalysis, synthesis of coordination compounds, and organic synthesis (Duan Yuan-fu, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Pyrazole Derivatives Synthesis : Pyrazole derivatives, including those similar to 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, are synthesized and characterized using techniques like NMR, IR spectroscopy, and X-ray diffraction. These compounds have been studied for their structural properties and stability using density-functional-theory (DFT) calculations (Shen et al., 2012).

Molecular Docking Studies

- Molecular Docking : Studies involving similar pyrazole derivatives have focused on molecular docking to predict binding interactions with target proteins, which is crucial for understanding their potential in drug design and other applications (Reddy et al., 2022).

Optical and Nonlinear Optical Applications

- Optical Nonlinearity : Pyrazole derivatives have been explored for their optical nonlinearity properties, making them potential candidates for optical limiting applications. This is significant in the field of photonics and optoelectronics (Chandrakantha et al., 2013).

Coordination Chemistry

- Coordination Complexes : Pyrazole-dicarboxylate acid derivatives, related to this compound, are used to form coordination complexes with metals like Cu and Co. These complexes have been studied for their crystallization properties and hydrogen-bonded networks (Radi et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition : Certain pyrazole derivatives are evaluated as corrosion inhibitors for steel in acidic environments. Their inhibitory action is analyzed through weight loss measurements and electrochemical polarization (Herrag et al., 2007).

Synthesis of Novel Compounds

- Novel Compound Synthesis : Research on pyrazole derivatives includes the synthesis of novel compounds with specific structures, investigated for their potential applications in various scientific fields (Yun-shang, 2010).

Crystal Structure Analysis

- Crystal Structure Determination : Studies have been conducted to analyze the crystal structures of pyrazole derivatives, providing insights into their regioisomer formation and molecular conformation (Kumarasinghe et al., 2009).

Wirkmechanismus

Target of Action

A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor .

Mode of Action

It’s worth noting that a pyrazole derivative exhibited high anti-rice blast activity without any significant antimicrobial activity . More research is needed to fully understand the interaction of this compound with its targets.

Biochemical Pathways

Related compounds have been shown to impact the dao pathway , which plays a crucial role in the metabolism of D-amino acids.

Result of Action

Related compounds have been shown to protect dao cells from oxidative stress induced by d-serine .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified to interact with enzymes such as D-amino acid oxidase, which is involved in the oxidative deamination of D-amino acids. The interaction between this compound and D-amino acid oxidase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the production of reactive oxygen species, which are byproducts of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In neuronal cells, for instance, the compound has been shown to protect against oxidative stress by inhibiting D-amino acid oxidase. This protection is achieved through the reduction of reactive oxygen species, which can cause cellular damage. Additionally, this compound has been observed to influence cell signaling pathways, particularly those involved in the response to oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of D-amino acid oxidase, preventing the enzyme from catalyzing the oxidative deamination of D-amino acids. This binding interaction is facilitated by the presence of the chlorine atom and the carboxylic acid group, which enhance the compound’s affinity for the enzyme’s active site. The inhibition of D-amino acid oxidase by this compound leads to a decrease in the production of reactive oxygen species and subsequent protection against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a half-life that allows for prolonged studies. It is subject to degradation over extended periods, particularly when exposed to light and heat. Long-term studies have shown that the protective effects of this compound against oxidative stress can persist for several days, although the compound’s efficacy may diminish as it degrades .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been shown to effectively inhibit D-amino acid oxidase and protect against oxidative stress without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, where it can interfere with normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of D-amino acids. The compound interacts with D-amino acid oxidase, inhibiting its activity and thereby affecting the metabolic flux of D-amino acids. This inhibition can lead to changes in the levels of various metabolites, including a decrease in the production of reactive oxygen species. Additionally, this compound may be metabolized by other enzymes, although the specific pathways involved have not been fully elucidated .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s relatively low molecular weight and hydrophilic nature facilitate its diffusion across cell membranes. Once inside the cell, this compound can bind to proteins such as albumin, which aids in its distribution throughout the body. The compound’s distribution is also influenced by its affinity for specific tissues, with higher concentrations observed in the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with D-amino acid oxidase. The compound’s localization is influenced by its ability to diffuse across cell membranes and its affinity for the enzyme’s active site. Additionally, this compound may undergo post-translational modifications that affect its targeting to specific cellular compartments. These modifications can include phosphorylation or acetylation, which can alter the compound’s activity and function within the cell .

Eigenschaften

IUPAC Name |

5-chloro-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKGTUGORXMNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596987 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173841-02-6 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) exert its effects on plants? Does it directly target pathogens?

A: CMPA does not directly target pathogens like bacteria or fungi. Instead, it acts as a plant activator, triggering the plant's own defense mechanisms, specifically Systemic Acquired Resistance (SAR) [, , ]. This means that CMPA stimulates the plant's immune system to better defend itself against a broad spectrum of pathogens, rather than directly inhibiting the pathogens themselves.

Q2: What is the evidence that CMPA induces Systemic Acquired Resistance (SAR) in plants?

A2: Several lines of evidence point to CMPA's role as a SAR inducer:

- Disease resistance: CMPA application protects plants from various bacterial and fungal diseases, including rice blast (caused by Pyricularia oryzae), bacterial leaf blight in rice (caused by Xanthomonas oryzae pv. oryzae), and diseases in Arabidopsis thaliana caused by Pseudomonas syringae, Colletotrichum higginsianum, and Botrytis cinerea [, , , ]. Importantly, this protection occurs without CMPA showing any direct antimicrobial activity against these pathogens.

- Gene expression: CMPA treatment leads to the upregulation of SAR marker genes like PR1, PR2, and PR5 in Arabidopsis []. These genes are known to be involved in the plant's defense response.

- Salicylic acid pathway: CMPA's effects on disease resistance and gene expression are dependent on the salicylic acid (SA) signaling pathway, a crucial component of SAR [, ]. Studies in Arabidopsis mutants deficient in SA biosynthesis or perception show that CMPA's effects are abolished or diminished, indicating its reliance on this pathway.

Q3: How does the structure of CMPA relate to its activity as a SAR inducer? Are there any specific structural features crucial for its activity?

A3: While detailed structure-activity relationship (SAR) studies for CMPA as a plant activator are limited in the provided literature, some insights can be drawn:

- Pyrazole ring: The core pyrazole ring appears essential for activity [].

- Carboxylic acid group: The presence of a carboxyl group at the 5-position of the pyrazole ring is crucial for CMPA's anti-rice blast activity [].

- Halogen substitution: A halogen atom, specifically chlorine or bromine, at the 3-position enhances the activity []. This suggests that electronic effects and possibly interactions with a biological target are influenced by this substitution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)

![Oxazolo[3,2-a]pyridine](/img/structure/B1258410.png)

![(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1258418.png)

![3-[(1R)-1-[[(2S)-3-[diethoxymethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1258419.png)

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)